![molecular formula C15H14N2O5S B6420146 2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 941882-18-4](/img/structure/B6420146.png)
2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Overview
Description
The compound “2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione” is a complex organic molecule. The “3,4-dimethoxyphenyl” part suggests the presence of a phenyl (benzene) ring with two methoxy (-OCH3) groups attached at the 3rd and 4th positions. The “3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione” part suggests a benzothiadiazine ring structure, which is a bicyclic system containing a benzene ring fused to a thiadiazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact method would depend on the specific reactions involved, which could include various types of condensation, substitution, or cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the benzene and benzothiadiazine rings, and may have stereochemistry if there are any chiral centers .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The methoxy groups might be susceptible to demethylation under certain conditions, and the benzothiadiazine ring could potentially undergo reactions at its heteroatoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility in various solvents, melting point, boiling point, and spectral properties (such as UV/Vis, IR, NMR, and MS spectra) .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the beta-1 adrenoceptor . Beta-1 adrenoceptors are part of the adrenergic receptor group and are primarily found in the heart and kidneys . They play a crucial role in the regulation of heart function, including heart rate and contractility .
Mode of Action
The compound acts as an antagonist at the beta-1 adrenoceptors . This inhibition of normal epinephrine-mediated sympathetic actions such as increased heart rate results in a decrease in preload and blood pressure .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-21-12-8-7-10(9-13(12)22-2)17-15(18)16-11-5-3-4-6-14(11)23(17,19)20/h3-9H,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOLYQVEKIUVRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide |
Synthesis routes and methods
Procedure details
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